4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an amino group, and a morpholinopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole core, which can be synthesized from salicylic acid and acetylenic esters through a CuI and NaHCO3 mediated reaction in acetonitrile . The amidation of the resulting 1,3-benzodioxinones with primary amines at room temperature yields the desired intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the amidation step and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield benzoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The morpholinopropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole structures but different functional groups.
Morpholine derivatives: Compounds containing the morpholine ring but lacking the benzo[d][1,3]dioxole moiety.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is unique due to the combination of the benzo[d][1,3]dioxole and morpholinopropyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylamino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c22-17(20-13-2-3-15-16(10-13)27-12-26-15)11-14(18(23)24)19-4-1-5-21-6-8-25-9-7-21/h2-3,10,14,19H,1,4-9,11-12H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIBBPQSGFGCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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